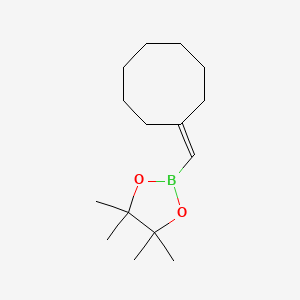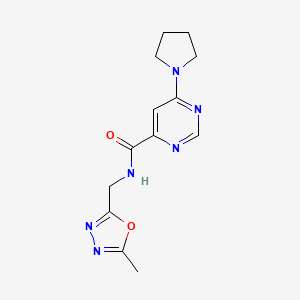
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves one-pot condensation methods or multi-step reactions. For instance, one approach involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel bicyclic systems, which are structurally confirmed by IR, 1H NMR methods, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings is elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques confirm the presence of specific functional groups and the overall architecture of the molecule, providing insights into its molecular geometry and electronic structure (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Chemical Reactions and Properties
Compounds with 1,2,4-oxadiazole rings can undergo various chemical reactions, including metal carbonyl mediated rearrangements, leading to the formation of fully substituted pyrimidines. This reaction showcases the chemical versatility and reactivity of such compounds, enabling the synthesis of derivatives with diverse functional groups (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole and Pyrimidine Derivatives in Biological Applications
Compounds containing 1,3,4-oxadiazole and pyrimidine have been extensively studied for their biological and medicinal applications. Research indicates that 1,3,4-oxadiazole derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atom, allows these derivatives to bind effectively with different enzymes and receptors through weak interactions, enhancing their therapeutic potency (G. Verma et al., 2019).
Pyrimidine Derivatives as Sensing and Medicinal Agents
Pyrimidine derivatives are not only significant in the synthesis of optical sensors but also have diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This dual functionality underscores the versatility of pyrimidine derivatives in both sensing materials and biological applications, highlighting their potential in developing new therapeutic agents (Gitanjali Jindal & N. Kaur, 2021).
Anti-Tubercular Activity of Pyrimidine and Oxadiazole Derivatives
Specific derivatives of pyrimidine and oxadiazole have shown promising anti-tubercular activity against various strains of Mycobacterium tuberculosis. The structural modification of these compounds has led to significant activity against drug-resistant strains, suggesting their potential as leads for developing new anti-TB compounds. This research area is crucial for addressing the ongoing challenge of tuberculosis and drug resistance (M. Asif, 2014).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-17-18-12(21-9)7-14-13(20)10-6-11(16-8-15-10)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWTSKYRSHLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

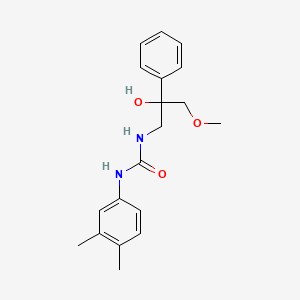
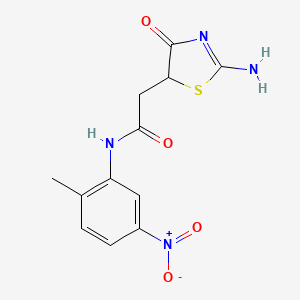
![N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2486523.png)

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)
![(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2486527.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)
![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)
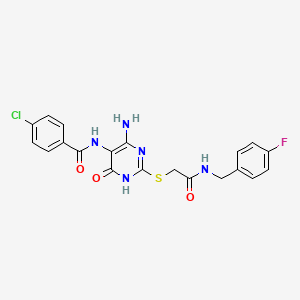
![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)
